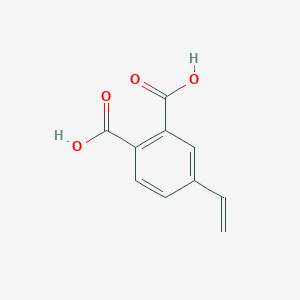

4-vinylphthalic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-ethenylphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXNOGQHTZSYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293240 | |

| Record name | 4-ethenylbenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22037-61-2 | |

| Record name | NSC88000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethenylbenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Vinylphthalic Acid

Classical Organic Synthesis Approaches

The most documented route to 4-vinylphthalic acid proceeds through its anhydride (B1165640). A key 1994 study by Rectanus and Stadler outlines a method starting from phthalic acid. epa.gov The synthetic sequence is as follows:

Bromination: Phthalic acid or its anhydride is first brominated to create a halogenated intermediate, providing a reactive site on the aromatic ring for the subsequent cross-coupling reaction. The resulting key precursor is 4-bromophthalic anhydride.

Olefination (Heck Reaction): The vinyl group is introduced onto the aromatic ring via a palladium-catalyzed Heck reaction. epa.gov In this step, 4-bromophthalic anhydride is coupled with an ethylene (B1197577) source to form 4-vinylphthalic anhydride.

Hydrolysis: The final step is the hydrolysis of the 4-vinylphthalic anhydride. This reaction opens the anhydride ring by adding a molecule of water across the acyl-oxygen bond, yielding the two carboxylic acid groups of this compound. This is a standard and generally high-yielding conversion for cyclic anhydrides.

An alternative multi-step pathway involves a Diels-Alder reaction. This approach uses the cycloaddition of 2-ethyl butadiene and dichloromaleic anhydride. google.com The subsequent steps would involve esterification, α-bromination of the ethyl side chain, and finally, dehydrobromination to form the vinyl group, yielding a diethyl 4-vinyl phthalate (B1215562) that can be hydrolyzed. google.com

| Step | Reaction Type | Starting Material | Product |

| 1 | Aromatic Bromination | Phthalic Anhydride | 4-Bromophthalic Anhydride |

| 2 | Heck Reaction | 4-Bromophthalic Anhydride | 4-Vinylphthalic Anhydride |

| 3 | Hydrolysis | 4-Vinylphthalic Anhydride | This compound |

This table outlines the primary synthetic pathway to this compound.

The synthesis of 4-bromophthalic anhydride begins with phthalic anhydride. The preparation involves electrophilic aromatic substitution, where bromine is introduced onto the benzene (B151609) ring. This process requires a catalyst, typically a Lewis acid, to polarize the bromine molecule and facilitate the attack by the aromatic ring. The synthesis of substituted phthalic anhydrides can also be achieved via other complex routes, such as the transimidation between a substituted N-alkyl phthalimide (B116566) and a substituted tetrahydrophthalic anhydride. google.com

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing reaction time and side products. For the multi-step synthesis of this compound, optimization would focus primarily on the Heck reaction step.

The choice of solvent is crucial in palladium-catalyzed reactions like the Heck reaction. These reactions are typically performed in polar aprotic solvents which can stabilize the catalytic species and dissolve the reactants. Commonly used solvents include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724). The addition of water to solvents like NMP has been reported to accelerate some Heck reactions, although this can sometimes lead to the precipitation of palladium colloids. wikipedia.org The solvent for the initial bromination step is often a non-polar solvent like carbon tetrachloride or an excess of the acid itself, while the final hydrolysis of the anhydride is simply carried out in water, often with gentle heating to increase the rate of reaction.

Temperature significantly impacts the rate of the Heck reaction. These reactions generally require elevated temperatures, often in the range of 80–140 °C, to ensure efficient catalytic turnover. However, excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts. The retro-Diels-Alder reaction, the reverse of a cycloaddition, also becomes favorable at very high temperatures.

Pressure is a key variable if gaseous ethylene is used as the vinyl source in the Heck reaction. In such cases, the reaction would be conducted in a sealed pressure vessel to maintain a sufficient concentration of ethylene in the reaction mixture, thereby driving the reaction forward.

The catalytic system for the Heck reaction is the core of the olefination step. A typical system consists of three main components:

Palladium Precatalyst: A source of palladium, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), is commonly used. This Pd(II) species is reduced in situ to the active Pd(0) catalyst.

Ligand: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are essential to stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity and selectivity.

Base: A base is required to neutralize the hydrobromic acid (HBr) that is generated during the catalytic cycle. Common choices include tertiary amines like triethylamine (B128534) (Et₃N) or inorganic bases such as sodium carbonate (Na₂CO₃). wikipedia.org

The ratio of these components, the specific ligand chosen, and the catalyst loading are all critical parameters that must be explored to optimize the synthesis of 4-vinylphthalic anhydride from its bromo-precursor.

Stereoselective Synthesis Strategies

While this compound itself is an achiral molecule, stereoselective synthesis strategies become crucial when it is used as a precursor for creating chiral molecules. These methods aim to produce specific stereoisomers (enantiomers or diastereomers) in preference to others, which is vital in fields like pharmaceuticals where biological activity is often stereospecific. youtube.comnobelprize.org The primary approaches involve using chiral catalysts, reagents, or auxiliaries to influence the stereochemical outcome of a reaction. scribd.com

One key strategy involves the asymmetric transformation of the vinyl group. For instance, asymmetric epoxidation, such as the Sharpless epoxidation, can convert an allylic alcohol into a specific enantiomer of the corresponding epoxide. slideshare.net While this compound is not an allylic alcohol, related precursors could be designed to undergo such reactions, thereby installing chirality early in the synthetic sequence. Similarly, asymmetric dihydroxylation can create chiral diols from the vinyl group with high enantioselectivity.

Another significant approach is the use of chiral auxiliaries. A chiral auxiliary is a chiral compound that is temporarily incorporated into an achiral substrate, directing the stereochemical course of a subsequent reaction. youtube.com After the desired chiral center is created, the auxiliary is removed. For example, a chiral alcohol could be esterified with one of the carboxylic acid groups of this compound. The resulting chiral ester could then undergo a diastereoselective reaction on the vinyl group, after which the auxiliary is cleaved, yielding a chiral derivative of this compound.

Enzymatic reactions also offer powerful strategies for asymmetric synthesis, providing high selectivity under mild conditions. rsc.org Enzymes can perform stereoselective reactions on prochiral compounds or differentiate between enantiotopic groups. rsc.org For a substrate like this compound, enzymes could potentially catalyze stereoselective additions to the double bond or selectively esterify one of the two prochiral carboxylic acid groups.

Finally, chiral derivatives can be synthesized from related vinylbenzoic acids. A notable example is the copper-catalyzed asymmetric radical oxysulfonylation of 2-vinylbenzoic acids, which produces chiral sulfonyl phthalides. researchgate.net This demonstrates a pathway where a vinyl-substituted benzoic acid derivative can be cyclized to create a chiral phthalide (B148349) structure, a reaction class that could be conceptually extended to derivatives of this compound.

Advanced Synthetic Techniques

Modern synthetic chemistry employs various advanced techniques to improve reaction efficiency, safety, and access to novel molecular architectures.

Photochemical reactions use light as a source of energy to activate molecules and drive chemical transformations. msu.edu For this compound, the most relevant photochemical reaction is the [2+2] cycloaddition of the vinyl group. This reaction involves the light-induced dimerization or cross-reaction of alkenes to form cyclobutane (B1203170) rings. irispublishers.com Research on 4-vinylbenzoic acid, a closely related compound, has shown that its derivatives can undergo regio- and diastereoselective intermolecular [2+2] photocycloadditions. chemrxiv.org

In these reactions, quantum dots can be used as visible-light photocatalysts and reusable scaffolds, leading to high selectivity for specific cyclobutane isomers. chemrxiv.org The solid-state photodimerization of related vinylbenzoic acid derivatives has also been explored, where the crystal packing, often controlled through salt formation, dictates the stereochemistry of the resulting cyclobutane product. researchgate.net This highlights a powerful method for creating complex, strained ring systems from simple vinyl-aromatic precursors.

| Reaction Type | Description | Key Features | Relevant Precursor |

| [2+2] Photocycloaddition | Dimerization of vinyl groups to form a cyclobutane ring, initiated by light. | Can be catalyzed by quantum dots; high regio- and diastereoselectivity possible. | 4-Vinylbenzoic acid |

| Solid-State Photodimerization | [2+2] cycloaddition occurring in a crystal lattice. | Product stereochemistry is controlled by crystal packing. | trans-2-(4-pyridyl)-4-vinylbenzoic acid |

Electrosynthesis utilizes electrical current to drive chemical reactions, offering a reagent-free method for oxidation and reduction. wikipedia.org For carboxylic acids like this compound, the Kolbe electrolysis is a classic anodic oxidation process where the carboxylate is oxidized to form a radical, which then decarboxylates to generate an alkyl radical. nih.govgre.ac.uk This could be used to generate a vinyl-phenyl radical from this compound, which could then participate in various coupling reactions.

Electrochemical methods can also be applied to polymerization. For example, 4-vinylbenzoic acid has been used as a functional monomer in the synthesis of molecularly imprinted copolymers for electrochemical sensors. nih.gov This demonstrates that the vinyl and carboxylic acid functionalities are compatible with certain electrochemical conditions, suggesting that this compound could be used in the electrochemical synthesis of functional polymers. Furthermore, electrochemical reduction of CO2 to form carboxylic acids is a growing area of green chemistry, representing a potential future route to such aromatic acids. rsc.org

| Method | Description | Potential Application to this compound |

| Kolbe Electrolysis | Anodic oxidation of a carboxylate to generate a radical via decarboxylation. | Generation of a vinyl-phenyl radical for subsequent reactions. |

| Electropolymerization | Use of electricity to initiate polymerization of monomers. | Synthesis of functional polymers with this compound as a monomer. |

Flow chemistry involves performing reactions in a continuous stream rather than in a batch reactor. This technology offers significant advantages, including superior heat and mass transfer, enhanced safety for handling hazardous reagents or exothermic processes, and easier scalability. amt.uknih.gov

The synthesis of this compound or its derivatives could benefit from flow chemistry. For example, nitration reactions, which can be highly exothermic, are much safer to conduct in flow reactors due to the rapid dissipation of heat, preventing the formation of hot spots. europa.eu Polymerization of the vinyl group, also often exothermic, could be controlled more effectively in a flow system. Research on the aza-Michael addition to 4-vinylpyridine (B31050) in a flow reactor has shown that increasing residence time can improve conversion and yield, demonstrating the precise control offered by flow systems for reactions involving vinyl-aromatic compounds. iqs.edu The integration of multiple reaction steps into a single continuous stream, known as telescoping, can further streamline the synthesis of complex molecules derived from this compound. nih.gov

Green Chemistry Principles in Synthesis

Green chemistry focuses on designing chemical processes that minimize waste and environmental impact. Key principles include maximizing atom economy and reaction efficiency.

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgwikipedia.org Reactions with high atom economy are fundamental to green chemistry as they inherently generate less waste. nih.gov

Addition reactions, such as the [2+2] photocycloaddition discussed previously, are prime examples of atom-economical processes, as all atoms of the reactants are incorporated into the product, leading to a theoretical atom economy of 100%. nih.govrsc.org Similarly, isomerization reactions are perfectly atom-economical. In contrast, substitution and elimination reactions often have poor atom economy because they generate stoichiometric byproducts that are discarded as waste. nih.gov

When evaluating synthetic routes to this compound and its derivatives, prioritizing reactions with high atom economy is crucial for developing a sustainable process. For instance, a synthesis designed around addition or rearrangement steps will be inherently greener than one relying on multiple substitution reactions that require protecting groups and generate significant waste.

| Reaction Class | Atom Economy | Green Chemistry Implication | Example |

| Addition | High (approaches 100%) | Highly desirable; minimal waste generated. | [2+2] Photocycloaddition |

| Rearrangement/Isomerization | 100% | Ideal; all reactant atoms are in the product. | Isomerization of an alkynyl vinylcyclopropene |

| Substitution | Low to Moderate | Less desirable; generates stoichiometric byproducts. | Williamson Ether Synthesis |

| Elimination | Low | Generally poor; generates byproducts. | Dehydration of an alcohol |

Solvent-Free or Alternative Solvent Approaches

The development of solvent-free reaction conditions or the substitution of conventional organic solvents with greener alternatives is a cornerstone of sustainable chemistry. While dedicated research on the solvent-free synthesis of this compound is not extensively documented, analogous reactions with related phthalic acid derivatives demonstrate the feasibility of such approaches.

Research Findings:

One area of investigation involves the application of solvent-free grinding techniques for reactions with phthalic anhydride derivatives. For instance, new chalcone (B49325) derivatives have been synthesized by grinding 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1,3-dione (derived from 3-nitro phthalic anhydride) with various aromatic aldehydes in the presence of sodium hydroxide. ekb.eg This solid-state reaction proceeds efficiently at room temperature without the need for any solvent, highlighting a potential green chemistry method that could be adapted for similar transformations. ekb.eg

Another potential pathway for creating the vinyl group is the Wittig reaction. An attempted synthesis of this compound anhydride was reported via the reaction of 4-formylphthalic acid with a phosphonium (B103445) salt (triphenylmethyl phosphonium bromide). nasa.gov Although this specific attempt was part of an early study, the Wittig reaction itself has been successfully performed in aqueous media for structurally similar compounds like 4-vinylbenzoic acid, which avoids traditional organic solvents. scribd.comrsc.org The synthesis in an aqueous environment for 4-vinylbenzoic acid involves the reaction of 4-carboxybenzyltriphenylphosphonium bromide with aqueous formaldehyde (B43269) and sodium hydroxide, demonstrating a greener alternative to conventional methods. rsc.org This suggests a plausible, though not yet established, route for synthesizing this compound using water as a reaction medium.

Table 1: Example of Solvent-Free Synthesis with a Phthalic Derivative

| Reactants | Catalyst/Reagent | Conditions | Product Type | Source |

|---|---|---|---|---|

| 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1,3-dione + Aromatic Aldehydes | Sodium Hydroxide (NaOH) | Solvent-free grinding, Room Temperature | N-arylphthalimide chalcones | ekb.eg |

Renewable Feedstock Utilization

Transitioning from petrochemical feedstocks to renewable, bio-based sources is critical for establishing a sustainable chemical industry. While a direct synthesis of this compound from biomass has not been reported, significant progress has been made in producing its key precursor, phthalic anhydride, from renewable materials.

Research Findings:

A prominent green route to phthalic anhydride involves the use of bio-based furan (B31954) and maleic anhydride. rsc.orgacs.org Furan can be derived from biomass, and when it undergoes a Diels-Alder reaction with maleic anhydride, it forms a cycloaddition adduct. acs.org This adduct can then be dehydrated using a catalyst, such as an acid resin, to produce phthalic anhydride with very high yields (up to 99.0 mol %). acs.org This bio-based phthalic anhydride serves as a direct replacement for its petroleum-derived counterpart and could, in principle, be converted into this compound through subsequent chemical modifications.

The proposed conversion pathway would involve transforming the renewable phthalic anhydride into a derivative suitable for vinylation, such as 4-bromophthalic anhydride. google.com This intermediate could then undergo a vinylation reaction to yield the target monomer. google.com Other research has also demonstrated the ability to produce phthalic acid directly from waste biomass, such as Gmelina arborea leaves, using a barium chloride catalyst in water, further expanding the portfolio of renewable starting materials. researchgate.net

Table 2: Research on Renewable Synthesis of Phthalic Anhydride

| Renewable Feedstock | Key Reaction | Catalyst/Conditions | Intermediate/Product | Yield | Source |

|---|---|---|---|---|---|

| Bio-based Furan + Maleic Anhydride | Diels-Alder Cycloaddition & Dehydration | Acid Resin Catalyst | Phthalic Anhydride | 99.0 mol % | acs.org |

| Gmelina arborea (waste leaves) | Catalytic Conversion | Barium Chloride (BaCl2) in water | Phthalic Acid | Up to 326.6 mg/g | researchgate.net |

Chemical Reactivity and Mechanism Studies of 4 Vinylphthalic Acid

Electrophilic and Nucleophilic Reactions

While general principles of electrophilic and nucleophilic reactions are well-established in organic chemistry, specific studies detailing these reactions for 4-vinylphthalic acid are not available. The reactivity of this compound would be influenced by its three distinct functional components: the vinyl group, the two carboxylic acid groups, and the aromatic ring.

Addition Reactions of the Vinyl Moiety

The vinyl group (-CH=CH₂) is susceptible to electrophilic addition reactions and can participate in polymerization. For the related compound, 4-vinylbenzoic acid, the vinyl group is known to undergo polymerization to form complex structures. nordmann.global It is also used in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. researchgate.net However, specific studies detailing the products, yields, and mechanisms of addition reactions (e.g., halogenation, hydrohalogenation) for the vinyl moiety of this compound, or data tables of these reactions, could not be found.

Reactions Involving the Carboxylic Acid Functionalities

Carboxylic acids typically undergo nucleophilic acyl substitution. libretexts.orgkhanacademy.orgjackwestin.com Common reactions include Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) and conversion to amides or acid chlorides. khanacademy.orgsaskoer.calibretexts.org The presence of two carboxylic acid groups in this compound suggests the potential for the formation of mono- and di-substituted products, as well as intramolecular reactions to form an anhydride (B1165640). While the reactivity of the carboxylic acid group in 4-vinylbenzoic acid, including esterification and amidation, is documented cymitquimica.com, specific experimental conditions, yields, and mechanistic details for these reactions on this compound are not available in the search results.

Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. numberanalytics.com The rate and orientation of this substitution are directed by the existing substituents. The vinyl group is generally considered an ortho-, para-directing activator, while the carboxylic acid groups are meta-directing deactivators. The interplay of these competing effects on the benzene (B151609) ring of this compound would determine the regioselectivity of EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. uci.edu However, no specific studies or data tables detailing the outcomes of such reactions on this compound were found.

Mechanistic Investigations

Mechanistic studies require specific experimental data to understand the detailed pathway of a reaction, including its rate and the structure of high-energy states.

Kinetic Studies and Rate Law Determination

Kinetic studies involve measuring reaction rates under varying concentrations of reactants to determine the reaction order and the rate constant (k), which are compiled into a rate law (e.g., Rate = k[A]ⁿ[B]ᵐ). pressbooks.puburi.edulibretexts.org Such analyses have been performed for the polymerization of styrene (B11656) with 4-vinylbenzoic acid researchgate.net and for the inhibition of enzymes by 4-vinylbenzoic acid tandfonline.com, but no kinetic data or determined rate laws for any reaction involving this compound were located in the search results.

Transition State Analysis

The transition state is a fleeting, high-energy arrangement of atoms at the point of maximum energy along a reaction coordinate. mit.edu Its structure is not directly observable but can be inferred from kinetic data and computational chemistry. mit.educsbsju.edu Such analyses provide deep insight into a reaction mechanism by revealing the nature of bond-forming and bond-breaking events. nih.gov While the theoretical basis for transition state analysis is well-documented, no specific computational or experimental studies analyzing the transition states of reactions involving this compound were found.

Isotope Labeling Experiments

Isotope labeling is a powerful technique used to trace the journey of atoms through chemical reactions and metabolic pathways. wikipedia.org In this method, an atom in a reactant molecule is replaced with one of its isotopes, which can be stable or radioactive. wikipedia.org By tracking the position of this isotopic "label" in the reaction products, chemists can elucidate detailed reaction mechanisms. wikipedia.org Common analytical techniques for detecting these labels include mass spectrometry (MS), which differentiates based on mass, and nuclear magnetic resonance (NMR) spectroscopy, which detects atoms with different magnetic properties. wikipedia.org

While specific isotope labeling studies on this compound are not prominent in publicly available research, the principles of the technique can be applied to understand its reactivity. For instance, to study the mechanism of esterification or anhydride formation, one of the carboxylic acid groups could be labeled with Oxygen-18 (¹⁸O).

Potential Applications of Isotope Labeling for this compound:

| Research Question | Labeling Strategy | Expected Outcome |

| Mechanism of Esterification | Label the carbonyl oxygen of this compound with ¹⁸O. | Analysis of the resulting ester would determine if the ¹⁸O atom is retained in the ester or eliminated in the water by-product, confirming the nucleophilic acyl substitution pathway. |

| Mechanism of Anhydride Formation | Label one of the hydroxyl oxygens with ¹⁸O. | Tracking the ¹⁸O label would reveal whether it is retained within the cyclic anhydride ring or eliminated as part of the water molecule during the dehydration reaction. |

| Polymerization Mechanism | Label the vinyl group carbons with Carbon-13 (¹³C). | NMR analysis of the resulting polymer could provide insights into the chain propagation and termination steps of the polymerization process. |

Such experiments, common in metabolic flux analysis and mechanistic studies, involve introducing the labeled compound into a system and analyzing the products to understand transformations. boku.ac.atnih.gov

Catalytic Reaction Mechanisms

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. libretexts.org Catalysis can be categorized as homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it exists in a different phase. libretexts.orglibretexts.org The reactivity of this compound is dictated by its three main functional components: two carboxylic acid groups, a vinyl group, and an aromatic ring, each susceptible to different catalytic transformations.

Catalytic Hydrogenation: The vinyl group of this compound can be selectively reduced to an ethyl group via catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum, in the presence of hydrogen gas. The mechanism involves the adsorption of both the hydrogen and the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. libretexts.org

Acid-Catalyzed Esterification: The carboxylic acid groups readily undergo esterification with alcohols in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.orgoit.edu This is a type of homogeneous catalysis. The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which activates the carboxyl group toward nucleophilic attack by the alcohol. oit.edu A water molecule is subsequently eliminated, and deprotonation of the intermediate regenerates the acid catalyst, yielding the ester product. oit.edu

Polymerization: The vinyl group allows this compound to act as a monomer in polymerization reactions. In a process analogous to that of 4-vinylbenzoic acid, it can undergo free-radical polymerization. acs.org The mechanism is initiated by a radical species, which adds to the vinyl double bond, creating a new radical that then propagates by adding to subsequent monomer units. acs.org

| Reaction Type | Catalyst | Functional Group Involved | Mechanism Type |

| Hydrogenation | Pd/C, Pt, Ni | Vinyl Group | Heterogeneous Catalysis libretexts.org |

| Esterification | H₂SO₄ (conc.) | Carboxylic Acid Groups | Homogeneous Acid Catalysis libretexts.org |

| Polymerization | AIBN (initiator) | Vinyl Group | Free-Radical Chain Growth acs.org |

Derivatization Chemistry

Derivatization involves chemically modifying a compound to produce a new substance with different properties. spectroscopyonline.com For this compound, derivatization reactions can target the two carboxylic acid groups or the vinyl group, leading to a wide array of functionalized molecules.

Esterification and Amidation Reactions

Esterification: Esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water. libretexts.orglibretexts.org Due to the presence of two carboxylic acid groups, this compound can be converted into a monoester or a diester, depending on the reaction conditions and the stoichiometry of the alcohol used. The reaction is typically catalyzed by a mineral acid and is reversible. libretexts.orgsavemyexams.com

Amidation: Amidation is the formation of an amide from a carboxylic acid and an amine. fishersci.co.uk This reaction is fundamental in organic and peptide chemistry. fishersci.co.ukthieme-connect.de Unlike esterification, the direct reaction between a carboxylic acid and an amine is often difficult due to an acid-base reaction forming a stable salt. Therefore, the carboxylic acid group must first be "activated". fishersci.co.uk Common methods include conversion to a more reactive acyl chloride or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uk this compound can be converted to its corresponding monoamide, diamide, or an amic acid (a molecule containing one amide and one carboxylic acid group).

| Reaction | Reagents | Products |

| Mono-esterification | This compound, 1 equivalent of Alcohol (e.g., Ethanol), Acid Catalyst | This compound monoethyl ester |

| Di-esterification | This compound, ≥2 equivalents of Alcohol (e.g., Methanol), Acid Catalyst | Dimethyl 4-vinylphthalate |

| Mono-amidation | This compound, 1 equivalent of Amine (e.g., Aniline), Coupling Agent (EDC) | 4-Vinyl-N-phenylphthalamic acid |

| Di-amidation | This compound, ≥2 equivalents of Amine (e.g., Benzylamine), Activation (e.g., to diacyl chloride) then Amine | N¹,N²-Dibenzyl-4-vinylphthalamide |

Halogenation and Functional Group Interconversion

Halogenation: Halogenation is a reaction that introduces one or more halogen atoms into a compound. mt.com The specific outcome depends on the substrate and reaction conditions. mt.com For this compound, two primary types of halogenation are relevant:

Addition to the Vinyl Group: The double bond of the vinyl group can readily react with halogens like bromine (Br₂) or chlorine (Cl₂) in an inert solvent. This electrophilic addition reaction breaks the pi bond and forms a dihalo-substituted ethyl group attached to the aromatic ring.

Electrophilic Aromatic Substitution: Under different conditions, such as the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination), halogens can substitute for a hydrogen atom on the aromatic ring. The positions of the existing carboxyl and vinyl groups will direct the incoming halogen to specific locations on the ring.

Functional Group Interconversion: This broad category includes any reaction that transforms one functional group into another. For this compound, a key transformation is the reduction of its carboxylic acid groups. Using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), both carboxyl groups can be reduced to primary alcohols, yielding (4-vinyl-1,2-phenylene)dimethanol. This creates a diol while preserving the vinyl group, offering a versatile intermediate for further synthesis.

| Reaction Type | Reagents | Functional Group Transformed | Product |

| Halogenation (Addition) | Br₂, CCl₄ | Vinyl Group | 4-(1,2-Dibromoethyl)phthalic acid |

| Halogenation (Substitution) | Cl₂, AlCl₃ | Aromatic Ring | Chloro-4-vinylphthalic acid isomer(s) |

| Reduction (Interconversion) | 1. LiAlH₄, 2. H₂O | Carboxylic Acid Groups | (4-Vinyl-1,2-phenylene)dimethanol |

Formation of Anhydride Derivatives

Acid anhydrides are compounds formed by the removal of a water molecule from two carboxylic acid groups. reactory.appcollegedunia.com Dicarboxylic acids where the acid groups are in close proximity, such as phthalic acid, can form stable cyclic anhydrides upon heating. reactory.app

This compound, being a substituted phthalic acid, readily undergoes intramolecular dehydration to form 4-vinylphthalic anhydride . This reaction is typically achieved by heating the dicarboxylic acid, which results in the elimination of one molecule of water and the formation of a stable five-membered anhydride ring. These cyclic anhydrides are themselves useful reagents, reacting with nucleophiles like alcohols and amines to open the ring and form mono-esters and amic acids, respectively. An alternative method for producing anhydrides from carboxylic acids with polymerizable groups involves using a sulfonyl halide and a tertiary amine. google.com

Intramolecular Dehydration of this compound

| Reactant | Condition | Product |

|---|

Advanced Spectroscopic and Structural Elucidation of 4 Vinylphthalic Acid

Vibrational Spectroscopy Applications

High-Resolution Infrared Spectroscopy for Conformational Analysis

High-resolution Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the conformational landscape of molecules. researchgate.net For 4-vinylphthalic acid, the presence of two carboxylic acid groups and a vinyl substituent allows for various possible conformations, primarily differing in the orientation of the carboxyl groups and the vinyl group relative to the benzene (B151609) ring.

The intramolecular hydrogen bonding between the two adjacent carboxylic acid groups is a key feature that can be studied using high-resolution IR spectroscopy. The O-H stretching vibrations of the carboxylic acids are particularly sensitive to their environment. In a non-hydrogen-bonded (monomeric) state, the O-H stretch typically appears as a sharp band around 3500-3600 cm⁻¹. However, the formation of a strong intramolecular hydrogen bond in this compound would lead to a significant broadening and red-shifting of this band, often appearing as a broad absorption in the 2500-3300 cm⁻¹ region.

Furthermore, the carbonyl (C=O) stretching frequency of the carboxylic acids is also diagnostic of their conformation. In a dimeric, hydrogen-bonded form, the C=O stretch is observed at a lower wavenumber (around 1700-1720 cm⁻¹) compared to a non-hydrogen-bonded carbonyl group (around 1760 cm⁻¹). core.ac.uk

The vinyl group gives rise to characteristic C-H and C=C stretching and bending vibrations. The C=C stretching vibration is typically found in the 1620-1640 cm⁻¹ region. The out-of-plane C-H bending vibrations of the vinyl group, appearing in the 900-1000 cm⁻¹ range, are also useful for conformational assignment.

A hypothetical high-resolution IR spectrum of this compound would allow for the identification of different conformers by observing subtle shifts in these key vibrational frequencies. By comparing experimental spectra with theoretical calculations, such as those based on Density Functional Theory (DFT), a detailed picture of the conformational preferences of this compound can be established. spectroscopyonline.com

Interactive Data Table: Characteristic Infrared Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad due to intramolecular hydrogen bonding. |

| C-H Stretch (Aromatic) | Benzene Ring | 3000-3100 | |

| C-H Stretch (Vinyl) | Vinyl Group | 3020-3080 | |

| C=O Stretch | Carboxylic Acid | 1700-1720 | Indicative of hydrogen-bonded dimer. |

| C=C Stretch (Aromatic) | Benzene Ring | 1450-1600 | Multiple bands expected. |

| C=C Stretch (Vinyl) | Vinyl Group | 1620-1640 | |

| C-O Stretch | Carboxylic Acid | 1210-1320 | |

| C-H Out-of-Plane Bend (Vinyl) | Vinyl Group | 910-990 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy serves as a complementary technique to IR spectroscopy. edinst.com While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering relies on a change in the polarizability of the molecule. upenn.edu This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy is particularly effective for observing the vibrations of the non-polar or weakly polar bonds. The C=C stretching vibration of the vinyl group and the symmetric breathing mode of the benzene ring are typically strong and well-defined in the Raman spectrum. The stretching modes of the aromatic C=C bonds are also readily observed in the 1450-1600 cm⁻¹ frequency range. scielo.org.mx

The vibrational modes of the carboxylic acid groups will also be present in the Raman spectrum. The C=O stretch will appear in a similar region as in the IR spectrum, though its intensity may differ. The study of the low-frequency region (below 400 cm⁻¹) in the Raman spectrum can provide information about torsional modes and lattice vibrations in the solid state, offering insights into the crystal packing. scielo.org.mx

By combining data from both IR and Raman spectroscopy, a more complete assignment of the vibrational modes of this compound can be achieved, leading to a comprehensive understanding of its molecular structure.

Interactive Data Table: Key Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Notes |

| Symmetric Ring Breathing | Benzene Ring | ~1000 | Often a strong, sharp peak. |

| C=C Stretch (Aromatic) | Benzene Ring | 1580-1610 | |

| C=C Stretch (Vinyl) | Vinyl Group | 1620-1640 | Typically a strong band. |

| C=O Stretch | Carboxylic Acid | 1690-1710 |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed atomic-level structure of molecules in both solution and the solid state. creative-biostructure.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

For a molecule as complex as this compound, one-dimensional ¹H and ¹³C NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically through two or three bonds. huji.ac.il For this compound, COSY would show correlations between the protons of the vinyl group and between the aromatic protons on the benzene ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. libretexts.org It is highly sensitive and allows for the straightforward identification of which proton signal corresponds to which carbon signal. For this compound, HSQC would link the vinyl protons to their respective carbons and the aromatic protons to their corresponding ring carbons.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

| Aromatic CH | 7.5 - 8.2 | 125 - 135 | To other aromatic carbons, carboxyl carbons, and vinyl carbons. |

| Vinyl CH | 6.5 - 7.0 | 130 - 140 | To aromatic carbons. |

| Vinyl CH₂ | 5.5 - 6.0 | 115 - 125 | To aromatic carbons. |

| Carboxyl C | - | 168 - 172 | From adjacent aromatic protons. |

| Carboxyl OH | 10 - 13 (broad) | - | - |

Solid-State NMR for Packing and Dynamics

Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. nih.govmst.edu Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural details. emory.edu Magic-angle spinning (MAS) is a key technique used in ssNMR to average these anisotropic interactions and obtain high-resolution spectra. mst.edu

For this compound, ssNMR can be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize the details of the intermolecular hydrogen bonding network between the carboxylic acid groups.

Probe the packing of the molecules in the crystal lattice.

Investigate molecular dynamics, such as the rotation of the vinyl group or librational motions of the benzene ring, over a wide range of timescales. nih.govscirp.org

Techniques such as cross-polarization (CP) MAS are used to enhance the signal of low-abundance nuclei like ¹³C.

Advanced Pulsed Field Gradient NMR Experiments

Pulsed Field Gradient (PFG) NMR is a powerful method for studying translational motion and self-diffusion. creative-biostructure.commagritek.com By applying magnetic field gradients, the NMR signal becomes sensitive to the displacement of molecules over a defined time period.

For this compound in solution, PFG-NMR can be used to:

Measure the self-diffusion coefficient, which is related to the hydrodynamic radius of the molecule. This can provide information about molecular size and solvation.

Study intermolecular interactions and aggregation. For example, an increase in concentration might lead to the formation of aggregates, which would be reflected in a decrease in the measured diffusion coefficient.

In a mixture, PFG-NMR can be used to separate the signals of different components based on their different diffusion rates, a technique sometimes referred to as "NMR chromatography."

Mass Spectrometry for Fragmentation Pathways

High-Resolution Mass Spectrometry for Exact Mass Determination

No published data on the exact mass determination of this compound using HRMS is available.

Tandem Mass Spectrometry for Structural Information

No published tandem mass spectrometry (MS/MS) studies outlining the specific fragmentation pathways of this compound could be located.

X-ray Crystallography and Solid-State Characterization

Single Crystal X-ray Diffraction for Absolute Configuration

There are no published reports detailing the single crystal X-ray diffraction analysis of this compound.

Powder X-ray Diffraction for Polymorphism and Crystal Structure

No powder X-ray diffraction (PXRD) patterns for this compound have been found in the literature.

Solid-State Packing and Intermolecular Interactions

Without crystallographic data, a detailed analysis of the solid-state packing and intermolecular interactions is not possible.

Further research or de novo synthesis and characterization of this compound would be required to generate the data needed for this article.

Theoretical and Computational Chemistry of 4 Vinylphthalic Acid

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. scispace.com These calculations can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a popular computational method for studying molecular systems due to its favorable balance of accuracy and computational cost. scispace.comuni-muenchen.demdpi.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it possible to study larger molecules. scispace.com

For a molecule like 4-vinylphthalic acid, DFT would be employed to perform geometry optimization, which involves finding the lowest energy arrangement of the atoms. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). mdpi.com Studies on the similar molecule, 4-vinylbenzoic acid, have utilized the B3LYP functional with the cc-pVDZ basis set for geometry optimization. researchgate.net

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -2.0 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 eV | Indicates electronic excitability, chemical reactivity, and kinetic stability. researchgate.net |

| Dipole Moment | ~2.5 D | Measures the overall polarity of the molecule. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. aps.org These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy, often referred to as the "gold standard" in computational chemistry. acs.orgmdpi.com

High-accuracy ab initio calculations are particularly useful for benchmarking results from less computationally expensive methods like DFT and for studying systems where electron correlation effects are especially important. mdpi.com For example, the DLPNO-CCSD(T) method, a highly accurate coupled-cluster approach, has been used to analyze the reactivity of activated esters similar in structure to derivatives of this compound. researchgate.net Such calculations can provide precise energies for different molecular conformations or transition states, aiding in the detailed understanding of reaction mechanisms. researchoutreach.orgrsc.org Applying these methods to this compound could yield definitive values for its ionization potential, electron affinity, and reaction barrier heights.

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. peerj.com DFT calculations, for instance, can be used to compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic wavenumbers from the optimized geometry, a theoretical vibrational spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations, allowing for a direct comparison with experimental FT-IR and FT-Raman data. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These calculations provide theoretical chemical shifts for each atom in the molecule, which helps in the assignment of peaks in experimental NMR spectra. Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-visible spectroscopy. researchgate.netmdpi.com

| Spectroscopy Type | Parameter | Predicted Value / Range | Assignment |

|---|---|---|---|

| FT-IR | Vibrational Frequency | ~1700 cm⁻¹ | C=O stretch (Carboxylic Acid) |

| FT-IR | Vibrational Frequency | ~1630 cm⁻¹ | C=C stretch (Vinyl Group) |

| ¹H NMR | Chemical Shift | 10-13 ppm | -COOH protons |

| ¹³C NMR | Chemical Shift | ~170 ppm | -COOH carbons |

| UV-Vis | λ_max | ~250-290 nm | π → π* transitions |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. galaxyproject.orgnih.gov By solving Newton's laws of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about the conformational dynamics and thermodynamic properties of the system. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. organicchemistrytutor.comscribd.com For this compound, significant conformational flexibility arises from the rotation of the vinyl group and the two carboxylic acid groups relative to the benzene (B151609) ring.

MD simulations are an ideal tool for exploring the conformational landscape of such a molecule. researchgate.net A simulation would typically involve placing the this compound molecule in a simulation box, often with a solvent, and running the simulation for a duration sufficient to sample various conformations. By analyzing the trajectory, one can identify the most stable (lowest energy) conformers and the energy barriers between them. organicchemistrytutor.com A study on the crystal of the related 4-vinylbenzoic acid has pointed to temperature-induced dynamical conformational disorder, highlighting the importance of such dynamic behavior. a2bchem.com This analysis is crucial for understanding how the molecule's shape influences its interactions and properties.

The behavior of this compound in condensed phases is governed by intermolecular interactions. savemyexams.com These forces, such as hydrogen bonding and van der Waals forces, dictate how the molecules pack in a crystal and how they are solvated in a solution. masterorganicchemistry.com

Solid State: In the solid state, the primary intermolecular interaction for this compound is expected to be hydrogen bonding between the carboxylic acid groups. This typically leads to the formation of centrosymmetric dimers, a common motif for carboxylic acids. MD simulations can be used to model the crystal packing and study how molecules arrange themselves. Studies on similar molecules have shown that the alignment of vinyl groups in the crystal lattice can be crucial for solid-state reactivity, such as photodimerization. psu.eduresearchgate.netnih.gov

Solution: In solution, the interactions are more complex, involving a dynamic interplay between solute-solute, solute-solvent, and solvent-solvent interactions. nih.govlibretexts.org MD simulations can elucidate how solvent molecules arrange around the this compound molecule, a process known as solvation. libretexts.org The simulations can quantify the strength and lifetime of hydrogen bonds between the carboxylic acid groups and polar solvent molecules (like water) and explore non-polar interactions involving the benzene ring and vinyl group. This understanding is critical for predicting solubility and reactivity in different solvents.

Reaction Pathway Simulations

While specific, published reaction pathway simulations for this compound are not abundant, the methodologies for such studies are well-established in computational chemistry. These simulations are crucial for understanding reaction mechanisms, predicting products, and determining reaction kinetics by calculating transition states and energy barriers.

Computational studies on analogous molecules, such as phthalic acid esters and vinylbenzoic acid, provide a framework for how the reaction pathways of this compound could be investigated. For instance, research on the microbial degradation of phthalic acid esters (PAEs) utilizes calculations to map out transformation paths including hydrolysis, oxidation, dehydrogenation, and decarboxylation. d-nb.infomdpi.com In these studies, the energy barriers for each step are calculated to infer the most probable degradation pathway. d-nb.infomdpi.com For example, the degradation of a phthalic acid intermediate to protocatechuate was shown to have different energy barriers depending on the microbial pathway (Gram-positive vs. Gram-negative), thus indicating the more likely biological process. d-nb.info

Similarly, computational analysis of the aminolysis of esters related to 4-vinylbenzoic acid has been performed to compare catalytic versus non-catalytic pathways and concerted versus stepwise mechanisms. chemrxiv.org Such studies often employ Density Functional Theory (DFT) to model the reaction profile, although this can be computationally expensive for large systems. chemrxiv.org For this compound, key reactions of interest for simulation would include:

Polymerization: Simulating the free-radical polymerization initiated at the vinyl group. This would involve calculating the energy profiles for the initiation, propagation, and termination steps.

Esterification: Modeling the reaction at its two carboxylic acid groups. Simulations could predict the selectivity and relative reactivity of the two acid functionalities.

Decarboxylation: Investigating the thermal stability and the energy required to remove one or both carboxyl groups.

These simulations typically involve locating the geometry of transition state structures and calculating the activation energy, providing a quantitative measure of the reaction's feasibility. The table below illustrates the kind of data that would be generated from such a simulation, using hypothetical values for a potential reaction of this compound based on methodologies applied to similar compounds.

Table 1: Hypothetical Reaction Pathway Simulation Data for this compound

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Reaction Type |

|---|---|---|---|

| Vinyl Group Radical Addition | DFT (B3LYP/6-31G) | 15.2 | Polymerization Initiation |

| Esterification at C4-carboxyl | DFT (B3LYP/6-31G) | 25.8 | Esterification |

| Decarboxylation at C1-carboxyl | Ab initio MD | 45.1 | Degradation |

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools designed to predict the activity or properties of a chemical based on its structure. nih.govresearchgate.net For this compound, QSAR/QSPR models could be developed to predict properties like its efficacy as a monomer in polymerization, its biological activity, or its physical properties like refractive index. mdpi.com

The development of a QSAR/QSPR model involves several steps:

Data Set Collection: A set of molecules with known activities or properties is gathered. For this compound, this would involve a series of structurally similar aromatic carboxylic acids or styrene (B11656) derivatives. mdpi.comijpsonline.com

Descriptor Calculation: Numerical descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields from CoMFA). nih.govnih.gov

Model Generation: A mathematical model is created using statistical methods like multiple linear regression (MLR) or machine learning algorithms to correlate the descriptors with the observed activity/property. iaea.org

Validation: The model's statistical significance and predictive power are rigorously tested using internal (cross-validation) and external validation sets. tandfonline.com

Studies on related compounds demonstrate the applicability of this approach. For instance, QSAR models have been successfully built for aromatic carboxylic acids to predict insect repellent activity and for styrene derivatives to predict anti-inflammatory activity. ijpsonline.comiaea.org These models often identify key descriptors, such as molecular refractivity (MR), lipophilicity (log P), and electronic parameters, that govern the compound's behavior. ijpsonline.com A 3D-QSAR model for protein-tyrosine kinase inhibitors based on styrene derivatives successfully identified the active conformation of the molecules. nih.gov

The following table illustrates the types of descriptors and properties that could be included in a QSPR model for polymers derived from this compound and related monomers.

Table 2: Illustrative Descriptors for a QSPR Model of Polymer Properties

| Monomer | Descriptor Type | Descriptor Example | Predicted Property | Predicted Value |

|---|---|---|---|---|

| This compound | Topological | Wiener Index | Refractive Index | 1.61 |

| 4-Vinylbenzoic Acid | Electronic | HOMO Energy | Refractive Index | 1.59 |

| Styrene | Constitutional | Molecular Weight | Refractive Index | 1.55 |

Electronic Descriptors and Reactivity Indices

The electronic structure of this compound dictates its fundamental reactivity. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to compute a range of electronic descriptors and reactivity indices. dergipark.org.tr

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. dergipark.org.tr

Computational studies on structurally similar molecules provide valuable benchmarks. For example, DFT calculations on metal complexes of 4,5-dichlorphthalic acid were used to determine HOMO-LUMO energies and map the molecular electrostatic potential (MEP). dergipark.org.tr The MEP visualizes the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic or nucleophilic attack. Furthermore, studies on vinylbenzoic acid isomers have used HOMO and LUMO energy differences to assess their reactivity toward ions. researchgate.net Research on 2-aminoterephthalic acid also used DFT to calculate global reactivity descriptors and analyze donor-acceptor interactions through Natural Bond Orbital (NBO) analysis. scirp.org

For this compound, one would expect the electron-withdrawing carboxylic acid groups and the π-conjugated system of the vinyl group and benzene ring to create a complex electronic landscape. The vinyl group would be a likely site for radical attack, while the acidic protons of the carboxyl groups would be the primary sites for deprotonation. The following table presents representative electronic descriptor data, with values estimated based on findings for analogous phthalic acid and vinylbenzoic acid derivatives. dergipark.org.trresearchgate.net

Table 3: Calculated Electronic Descriptors for this compound and Analogues

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| This compound (Estimated) | DFT/B3LYP | -8.15 | -1.95 | 6.20 |

| Phthalic Acid | DFT/B3LYP | -8.30 | -1.80 | 6.50 |

| 4-Vinylbenzoic Acid | MO Calculation | -8.01 | -2.11 | 5.90 |

Polymerization and Material Science Applications of 4 Vinylphthalic Acid

Homopolymerization Studies

Homopolymers derived from 4-vinylphthalic acid and its anhydride (B1165640) have been synthesized to explore their fundamental properties. Research indicates that the homopolymer of 4-vinylphthalic anhydride exhibits a high glass transition temperature (Tg) in the range of 226°C. epa.gov This high Tg suggests a rigid polymer backbone, a desirable characteristic for materials requiring high thermal stability. The polymerization of these monomers can be achieved through various techniques, as detailed below.

Radical Polymerization Kinetics

The polymerization of this compound and its derivatives can be initiated through conventional free-radical polymerization using initiators like azobisisobutyronitrile (AIBN). epa.govgoogle.com The kinetics of such a process follow the classical model of radical polymerization, which involves initiation, propagation, and termination steps.

The rate of polymerization (Rp) is primarily dependent on the monomer concentration ([M]) and the initiator concentration ([I]), as described by the general kinetic equation:

Rp = kpM^0.5

Where:

kp is the rate constant of propagation

kd is the rate constant for initiator decomposition

kt is the rate constant of termination

f is the initiator efficiency

While specific kinetic parameters for this compound are not extensively documented in publicly available literature, the polymerization proceeds via the successive addition of monomer units to a growing radical chain. The bulky, substituent-rich nature of the monomer may influence the propagation and termination rate constants compared to simpler monomers like styrene (B11656).

Controlled Polymerization Techniques (e.g., RAFT, ATRP)

To achieve better control over polymer architecture, molecular weight, and polydispersity, controlled radical polymerization (CRP) techniques are employed. While specific studies on Reversible Addition-Fragmentation chain-Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) of this compound are limited, research on its derivatives provides significant insights.

Notably, 4-vinylphthalate esters have been successfully polymerized using Nitroxide Mediated Radical Polymerization (NMRP), a prominent CRP method. google.com In these studies, TEMPO-based initiators were used to produce polymers with controlled molecular weights, for example, in the range of 2,000 to 25,000 g/mol . google.com The ability to control the polymerization in this manner is crucial for synthesizing well-defined homopolymers and is a prerequisite for creating complex architectures like block copolymers. google.com

The principles of RAFT and ATRP, which are widely used for functional monomers, suggest they are also viable techniques for this compound and its derivatives, allowing for the synthesis of polymers with narrow molecular weight distributions and predetermined functionalities. researchgate.netgoogleapis.com

Polymerization in Different Media (e.g., Solution, Bulk, Emulsion)

The polymerization of this compound derivatives can be conducted in various media, each offering distinct advantages and challenges.

Bulk Polymerization : This method involves polymerizing the monomer in its pure form without any solvent. mdpi.com It is the simplest method and yields high-purity polymers. mdpi.com The NMRP of 4-vinylphthalate esters has been successfully carried out neat, demonstrating the feasibility of bulk polymerization for this class of monomers. google.com However, managing the high exothermicity and the increase in viscosity can be challenging. mdpi.com

Solution Polymerization : In this technique, the monomer and initiator are dissolved in a suitable solvent. core.ac.uk The solvent helps to dissipate the heat of polymerization and control the viscosity of the reaction medium. core.ac.uk This method is often preferred for research and for applications where the polymer is used in its dissolved state, such as in coatings. core.ac.uk Polymerizations of 4-vinylphthalate esters have been performed in solution, indicating its utility for this system. google.com

Emulsion Polymerization : This method involves dispersing the monomer in an aqueous phase with the aid of a surfactant. While specific studies on the emulsion polymerization of this compound are not detailed, this technique is generally suitable for vinyl monomers and is used extensively in industry to produce polymer latexes. wikipedia.org

Copolymerization with Other Monomers

Copolymerization significantly broadens the application scope of this compound by allowing for the incorporation of its functional and thermal properties into other polymer systems.

Synthesis of Block and Graft Copolymers

The synthesis of well-defined block and graft copolymers relies on controlled polymerization techniques. The successful application of NMRP to 4-vinylphthalate esters suggests that block copolymers incorporating this monomer are synthetically accessible. google.com For instance, a macroinitiator could be synthesized from a first monomer, which is then used to initiate the polymerization of a 4-vinylphthalate ester, resulting in a diblock copolymer.

While direct synthesis of block copolymers with a poly(this compound) block is not widely reported, the synthesis of analogous structures using 4-vinylbenzoic acid (4-VBA) has been extensively studied. For example, polystyrene-b-poly(4-vinylbenzoic acid) (PSt-b-P4VBA) has been synthesized via RAFT polymerization, demonstrating a viable pathway for creating such architectures with styrenic monomers. epa.gov

Graft copolymers, which consist of a polymer backbone with polymeric side chains, can also be envisioned. This could be achieved by copolymerizing a this compound derivative with other monomers to create a backbone, followed by a "grafting-from" or "grafting-to" reaction utilizing the carboxylic acid or anhydride functionalities.

Reactivity Ratio Determination in Copolymerization

Reactivity ratios are critical parameters in polymer chemistry that describe the tendency of a growing polymer chain ending in one monomer unit to add the same or a different monomer. These ratios, denoted as r1 and r2, determine the composition and sequence distribution of the resulting copolymer.

A key study on the free-radical copolymerization of 4-vinylphthalic anhydride (VPA, M2) with styrene (S, M1) using an AIBN initiator has provided specific reactivity ratios. epa.gov The determined values offer insight into the copolymerization behavior of this system.

Table 1: Reactivity Ratios for the Copolymerization of Styrene (M1) and 4-Vinylphthalic Anhydride (M2)

| Reactivity Ratio (r) | Value | Interpretation |

| r(S) or r1 | 0.15 | A growing polymer chain ending in a styrene radical prefers to add a 4-vinylphthalic anhydride monomer over another styrene monomer (since r1 < 1). |

| r(VPA) or r2 | 3.09 | A growing polymer chain ending in a 4-vinylphthalic anhydride radical strongly prefers to add another 4-vinylphthalic anhydride monomer over a styrene monomer (since r2 > 1). |

| Data sourced from Rectanus, S. & Stadler, R. (1994). epa.gov |

The product of the reactivity ratios (r1 * r2 = 0.15 * 3.09 = 0.4635) is less than 1, which suggests a tendency towards forming a copolymer with a non-random, or somewhat alternating, sequence distribution, although the high value of r2 indicates that blocks of VPA are also likely to form. These values are crucial for predicting copolymer composition at different monomer feed ratios and for designing materials with specific properties. epa.gov

Functional Copolymers Design

The strategic design of functional copolymers incorporating this compound (4-VPA) or its derivatives allows for the creation of materials with tailored properties. By combining 4-VPA with other monomers, researchers can fine-tune the characteristics of the resulting polymer for specific applications.

Copolymerization of this compound and its esters with monomers like styrene and acrylates has been explored to develop materials with enhanced thermal resistance and impact strength. google.com For instance, random copolymers of 4-vinylphthalate esters and styrene can be synthesized to mitigate the rigidity that may be present in homopolymers of 4-vinylphthalate esters, resulting in more effective plasticizers. google.com The use of nitroxide-mediated radical polymerization (NMRP) allows for a controlled, living process, ensuring the desired polymer architecture. google.com

Furthermore, 4-vinylphthalic anhydride can be used as a comonomer, which provides an opportunity for post-polymerization modification, adding another layer of versatility to the material design. google.com The properties of these copolymers, such as miscibility and plasticizing effect, are crucial for their application, for example, as non-migratory macromolecular plasticizers for polyvinyl chloride (PVC). google.com

The design of functional copolymers also extends to creating materials with specific responsiveness. For example, block copolymers containing a poly(4-vinylbenzoic acid) (a related vinyl monomer) block have been synthesized to be responsive to stimuli like pH and temperature. core.ac.ukcapes.gov.br This "smart" behavior is valuable for applications in fields like drug delivery and nanotechnology. core.ac.ukcapes.gov.br

The following table summarizes examples of comonomers used with this compound derivatives and the resulting copolymer properties:

| Comonomer | Polymerization Method | Key Properties of Resulting Copolymer | Potential Application |

| Styrene | Uncontrolled AIBN-initiated radical polymerization, Nitroxide-mediated radical polymerization (NMRP) | Enhanced heat resistance, improved impact strength, reduced rigidity compared to homopolymer. google.com | Heat resistant polystyrenes, polymer blends, non-migratory plasticizers for PVC. google.com |

| Acrylates | Nitroxide-mediated radical polymerization (NMRP) | Statistically spread bulky phthalate (B1215562) sidegroups, controlled architecture. google.com | Non-migratory plasticizers for PVC. google.com |

| 4-Vinylphthalic Anhydride | - | Allows for post-polymerization modification. google.com | Reactive polymers. google.com |

Incorporation into Functional Materials

The unique chemical structure of this compound, featuring both a polymerizable vinyl group and carboxylic acid functionalities, makes it a valuable monomer for incorporation into a variety of functional materials.

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers capable of absorbing large amounts of water. rsc.org The incorporation of this compound or its derivatives into hydrogel structures can impart pH-responsive properties due to the presence of the carboxylic acid groups.

Research has shown that graft copolymer gels composed of a temperature-sensitive poly(N-isopropylacrylamide) backbone and pH-sensitive poly(4-vinylbenzoic acid) graft chains exhibit responsiveness to pH, temperature, solvent, and salt. rsc.org These multi-responsive hydrogels show sharp transitions and high volume changes, which are crucial for applications in microfluidics and other "smart" systems. rsc.org

The synthesis of such hydrogels can involve the preparation of a macromonomer of poly(4-vinylbenzoic acid) which is then copolymerized with another monomer, like N-isopropylacrylamide, to form the gel network. rsc.org The properties of the resulting hydrogel, such as its swelling behavior, can be tuned by controlling the architecture and the segment length of the incorporated polymers. rsc.org

While this compound itself is primarily a monomer, its derivatives can be designed to act as crosslinking agents. A crosslinking agent is a molecule that can form chemical bonds between polymer chains, creating a network structure. wipo.int For instance, phthalocyanine (B1677752) crosslinks can be formed between chains of polyvinylphthalic acid. researchgate.net

The process of crosslinking is fundamental to the formation of thermosetting polymers and can significantly enhance the mechanical properties and thermal stability of materials. researchgate.net For example, the thermal crosslinking of phenolic polymers can be activated by acid, a functionality that can be introduced by a monomer like this compound. researchgate.net

The following table outlines research findings on the use of related vinyl monomers and crosslinking concepts that could be applicable to this compound systems:

| Polymer System | Crosslinking Principle | Effect on Material Properties | Reference |

| Polyvinylphthalic acid | Phthalocyanine crosslinks | Formation of crosslinked network. researchgate.net | researchgate.net |

| Phenolic polymers with vinyl ethers | Thermal crosslinking activated by photogenerated acid | Insolubilization in aqueous base, suitable for photoresists. researchgate.net | researchgate.net |

| Poly(p-hydroxystyrene) and vinyl ether monomers | Thermal crosslinking | Insolubilization in aqueous base. researchgate.net | researchgate.net |

Surface modification involves altering the surface of a material to impart different physical, chemical, or biological characteristics. wikipedia.org Polymerization of this compound on a surface is an effective way to introduce carboxylic acid functionalities, which can change properties like hydrophilicity, adhesion, and biocompatibility. taskcm.com

This can be achieved through "grafting-from" techniques, where polymerization is initiated from the surface, creating a dense layer of polymer brushes. nih.govmdpi.com For example, surface-initiated atom transfer radical polymerization (ATRP) has been used to graft polymers from silica (B1680970) particles. kumamoto-u.ac.jp A monomer derived from 4-vinylbenzoic acid was used in this process to create a stationary phase for high-performance liquid chromatography (HPLC). kumamoto-u.ac.jp

Another approach is the "grafting-to" method, where pre-synthesized polymers are attached to the surface. nih.gov Surface modification can also be achieved by the self-assembly of monomers like 4-vinylbenzoic acid on a surface, followed by in-situ polymerization. scientific.net This method has been used to coat magnetic nanoparticles with a functional polymer layer. scientific.net

Self-assembly is the spontaneous organization of molecules or polymer chains into ordered structures. For copolymers containing this compound, the interplay of different interactions, such as hydrogen bonding from the carboxylic acid groups and hydrophobic interactions, can drive the formation of well-defined nanoscale morphologies.

Block copolymers containing a poly(4-vinylbenzoic acid) block have been shown to self-assemble in solution. core.ac.uk For example, gold nanoparticles capped with a block copolymer of polystyrene and poly(4-vinylbenzoic acid) can form surface-pinned micelles, or "patches," under specific solvent conditions. nih.gov The subsequent self-assembly of these patchy nanoparticles can be triggered by adding crosslinking ions, leading to the formation of small, well-defined clusters. nih.gov

The ability to control the self-assembly of these polymer structures is crucial for applications in nanotechnology, including the fabrication of colloidal molecules and complex functional assemblies. nih.gov The design of the block copolymer, particularly the length of the poly(4-vinylbenzoic acid) block, has a significant impact on the resulting self-assembled structures. nih.gov

Advanced Applications in Research and Development

Catalysis and Ligand Design

The dual functionality of 4-vinylphthalic acid allows for its use in the sophisticated design of catalytic systems, ranging from metal complexes to heterogeneous supports.

The phthalic acid portion of the this compound molecule, containing two adjacent carboxylic acid groups, can act as a bidentate chelating ligand for a wide variety of metal ions. This chelation can form stable metal complexes. When polymerized, poly(this compound) offers a macromolecular scaffold with multiple dicarboxylic acid units, creating a polymeric ligand capable of binding metal ions. These polymer-metal complexes can be explored as recoverable catalysts. Research has confirmed the synthesis of this compound and its subsequent polymerization to yield polyvinylphthalic acid, with studies showing that its salts with alkaline earth metals exhibit significant thermal stability up to 560°C. researchgate.net This high thermal tolerance is a crucial property for catalysts used in high-temperature industrial processes. While the primary focus has been on the polymer, the monomer itself can be used to synthesize specific metal-organic frameworks (MOFs) or coordination polymers where the dicarboxylate group binds metal clusters and the vinyl group remains available for post-synthetic modification.